Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate is a thiazole-based heterocyclic compound featuring a dimethylpyrimidine substituent linked via a thioacetamido bridge. This structure combines a thiazole core, known for bioactivity in medicinal chemistry, with a pyrimidine moiety, which enhances binding interactions in biological systems. The ethyl ester group improves solubility and synthetic flexibility.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-4-22-13(21)6-11-7-23-15(18-11)19-12(20)8-24-14-16-9(2)5-10(3)17-14/h5,7H,4,6,8H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYYBWNCOZBKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268406 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with ethyl bromoacetate to form an intermediate, which is then reacted with thiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Formation of the Thioether Linkage
The compound’s synthesis involves nucleophilic substitution to form the thioether bond between the pyrimidine ring and the thiazole-acetate backbone. For example:
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Reaction : 4,6-dimethylpyrimidin-2-thiol reacts with chloroacetamide intermediates under basic conditions (Na₂CO₃, DMSO) to form the thioether bond .
Ester Hydrolysis and Hydroxamic Acid Formation
The ethyl ester group undergoes hydroxylaminolysis to generate hydroxamic acids, a critical step for enhancing biological activity (e.g., HDAC6 inhibition):
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Reaction : Ethyl 4-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate reacts with hydroxylamine (NH₂OH) in CH₂Cl₂/MeOH .
Thiazole-Acetamido Substructure
The acetamido group participates in:
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Cyclocondensation : Reacts with thiosemicarbazide to form triazole or pyrimidine-fused heterocycles under reflux conditions (ethanol, 8–20 hours) .
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Acylation : Acts as a nucleophile in amide bond formation with acyl chlorides (e.g., chloroacetyl chloride) .
Pyrimidine-Thioether Stability
The thioether linkage is stable under acidic and basic conditions but susceptible to oxidation:
Table 1: Key Reactions and Conditions
Table 2: Structural and Physical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉N₅O₃S₂ | |
| Molecular Weight | 393.48 g/mol | |
| SMILES | CCOC(=O)CC1=C(N=C(SCC(=O)N)NS2)N=C2C(C)=C(C)N |
Research Findings and Limitations
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Dual Inhibition : Compounds derived from this scaffold show synergistic Sirt2/HDAC6 inhibition, enhancing tubulin acetylation compared to single-target inhibitors .
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Synthetic Challenges : Low yields in hydroxylaminolysis (52%) and instability of intermediates under oxidative conditions .
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Unreported Data : Exact kinetic parameters (e.g., k<sub>cat</sub>/K<sub>M</sub>) for enzymatic inhibition remain underexplored in current literature.
Scientific Research Applications
Antitumor Activity
One of the significant applications of this compound is in the development of antitumor agents. Research indicates that derivatives containing the pyrimidine and thiazole units exhibit potent inhibitory effects on cancer cell lines. For instance, compounds similar to Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies suggest that the thiazole and pyrimidine components contribute to its ability to combat various bacterial strains. The compound's efficacy against resistant strains highlights its potential as a lead compound in antibiotic development .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, including sirtuins and HDACs. These enzymes are involved in regulating cellular processes such as apoptosis and cell cycle progression. The dual inhibition mechanism enhances its therapeutic potential in treating diseases characterized by dysregulated cell growth, including cancer .
Case Study 1: Anticancer Activity
In a study published in Nature Communications, researchers synthesized a series of compounds based on the structure of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant antitumor activity .
Case Study 2: Antimicrobial Efficacy
A research article in Journal of Medicinal Chemistry focused on the antimicrobial properties of thiazole-containing compounds. This compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate involves its interaction with molecular targets such as enzymes. For instance, it may inhibit the activity of sirtuins by binding to their active sites, thereby affecting processes like autophagy and immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiazole and pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields. Key analogs are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Molecular Weight and Solubility The target compound’s inferred molecular weight (~405.5 g/mol) is intermediate compared to analogs. Bulky substituents, such as the tritylamino group in , increase molar mass (457.55 g/mol) and may reduce solubility, whereas smaller groups like thiophene-2-carbonyl lower mass (355.46 g/mol) and enhance lipophilicity.
Synthetic Yields Urea-linked derivatives (e.g., 10d, 10e, 10f) exhibit high yields (89–93%) due to robust coupling reactions . In contrast, thioureido or hydroxyimino derivatives (e.g., ) lack yield data, suggesting more challenging syntheses.
Physicochemical Properties
- The thiophene-2-carbonyl analog has a predicted pKa of 7.14, indicating moderate acidity, which may influence bioavailability. Its density (1.48 g/cm³) suggests compact molecular packing.
- Dimethylpyrimidine and pyrazole substituents (e.g., ) likely enhance π-π stacking in crystal structures, relevant for crystallography-based studies .
Thiazole-thioureido compounds may target enzyme active sites due to sulfur-rich pharmacophores.
Biological Activity
Ethyl 2-(2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a thiazole, pyrimidine, and various functional groups, suggest diverse biological interactions and applications.
Structural Overview
The compound features:
- Thiazole moiety : Known for its antimicrobial and antifungal properties.
- Pyrimidine ring : Often associated with anticancer activity.
- Acetamido group : Enhances solubility and biological activity.
The intricate structure indicates potential multi-target interactions, which are critical for its biological efficacy.
Antimicrobial Properties
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial activity. For example:
- Antibacterial Activity : Compounds derived from thiazole and pyrimidine structures have demonstrated effectiveness against various bacteria, including Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The presence of thiazole has been linked to antifungal properties against pathogens such as Candida albicans .
Anticancer Potential
The pyrimidine component is crucial for anticancer activity. Studies have indicated that derivatives containing pyrimidine rings can inhibit cancer cell proliferation. For instance:
- Compounds similar to this compound have shown cytotoxicity against various cancer cell lines with IC50 values indicating promising therapeutic potential .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Thiazole + Pyrimidine | Antimicrobial | Broad spectrum against bacteria |
| Compound B | Pyrimidine + Triazole | Anticancer | Selective toxicity towards cancer cells |
| Compound C | Thiazole + Amide | Antifungal | Effective against resistant strains |
This comparison highlights the unique combination of functional groups in this compound that may contribute to its multi-target interactions.
Case Studies
- Antimicrobial Study : A study involving the synthesis of related compounds revealed significant antibacterial activity against a range of pathogens. Compounds with thiazole and pyrimidine structures were particularly effective .
- Cytotoxicity Assessment : In vitro studies demonstrated that derivatives containing triazole moieties exhibited potent cytotoxic effects on human cancer cell lines, with IC50 values ranging from 4.84 to 9.62 μM . This suggests that modifications in the structure can enhance anticancer properties.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.2:1 for bromoacetamide:thiol) to minimize unreacted starting materials.
- Yields >75% are achievable with precise stoichiometry and reflux times of 8–12 hours .
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Combine multiple analytical techniques:
Elemental Analysis (EA) : Confirm %C, H, N, S, and O align with theoretical values (e.g., C: 45.87%, H: 4.74%, N: 16.46% for related thiazole derivatives) .
High-Resolution Mass Spectrometry (HRMS) : Match [M+H]+ or [M–H]– peaks to calculated masses (e.g., ±0.005 Da tolerance) .
NMR Spectroscopy :
- 1H NMR : Identify thiazole protons (δ 7.18–7.20 ppm), pyrimidine-H (δ 8.66–8.84 ppm), and ester CH2/CH3 groups (δ 4.40–1.37 ppm) .
- 13C NMR : Verify carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 110–150 ppm) .
HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions or compound stability. Methodological considerations include:
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells).
- Stability Testing : Assess compound integrity in assay media (e.g., PBS, DMSO) via HPLC over 24–48 hours. Degradation products may skew results .
- Metabolite Profiling : Identify active metabolites using LC-MS/MS. For example, ester hydrolysis to the free acid may enhance or reduce activity .
Example : In a study, Ethyl 2-(2-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetamido)thiazol-4-yl)acetate showed 80% yield and potent antibacterial activity (MIC = 2 µg/mL), but another study reported lower efficacy due to DMSO-induced precipitation .
Advanced: What computational and crystallographic methods are suitable for elucidating the compound’s mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., bacterial dihydrofolate reductase or kinase enzymes). Validate with binding free energy calculations (ΔG < –8 kcal/mol suggests strong affinity) .
- X-ray Crystallography : Co-crystallize the compound with target proteins. SHELX software (SHELXL/SHELXD) is recommended for structure refinement, especially for small-molecule resolution (<1.2 Å). Note: SHELX handles twinned data and high-resolution structures effectively .
- Dynamic Simulations : Perform MD simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How to troubleshoot unexpected byproducts during synthesis?
Answer:
Common byproducts include hydrolysis products (e.g., free carboxylic acids) or dimerized intermediates. Mitigation strategies:
- Byproduct Identification : Use LC-MS to detect masses corresponding to dimers (e.g., [2M+H]+) or hydrolyzed esters .
- Reaction Condition Adjustments :
- Lower temperature (40–50°C) during S-alkylation to prevent oxidation.
- Add radical inhibitors (e.g., BHT) in thiazole cyclization steps.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound .
Advanced: What strategies enhance the compound’s bioavailability in pharmacological studies?
Answer:
- Prodrug Design : Modify the ethyl ester to a more hydrolytically stable group (e.g., pivaloyloxymethyl) for improved intestinal absorption .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance solubility and sustained release .
- LogP Optimization : Adjust substituents on the pyrimidine ring to achieve LogP 1.5–3.0 (calculated via ChemAxon), balancing hydrophobicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
